5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

Medicinal Chemistry Drug Design Bioisosterism

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is a uniquely substituted tetrazole building block combining an electron-donating methoxy group and a heavy bromine atom on the aryl ring, enabling SAR studies and ready diversification via Suzuki or Buchwald-Hartwig cross-coupling. Its demonstrated utility as a carboxylic acid bioisostere allows direct replacement of 3-bromo-4-methoxybenzoic acid fragments to improve metabolic stability, oral bioavailability, and in vivo half-life. Procure this high-purity intermediate for medicinal chemistry, agrochemical, and MOF research.

Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
CAS No. 191602-76-3
Cat. No. B070280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
CAS191602-76-3
Molecular FormulaC8H7BrN4O
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNN=N2)Br
InChIInChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
InChIKeyVKMQSSCIJPVXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole (CAS 191602-76-3) Procurement Guide: A Key Tetrazole Intermediate for Drug Discovery and Agrochemical Synthesis


5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is a heterocyclic organic compound belonging to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, substituted with a 3-bromo-4-methoxyphenyl group . It is cataloged under CAS number 191602-76-3, with the molecular formula C8H7BrN4O and a molecular weight of 255.07 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, often utilized as a key intermediate due to the tetrazole ring's established role as a carboxylic acid bioisostere . Its applications span pharmaceutical development for anti-inflammatory agents, agricultural chemistry for pesticide enhancement, and materials science for advanced polymer synthesis .

Why Generic 5-Aryltetrazole Substitution Is Insufficient: The Specific Utility of the 3-Bromo-4-methoxyphenyl Moiety in 191602-76-3


While the tetrazole ring itself provides a general class effect as a bioisostere, its biological activity, physicochemical properties, and synthetic utility are critically modulated by the specific substitution pattern on the pendant aryl group. In the case of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, the combined presence of the electron-donating methoxy group and the heavy bromine atom at the 3- and 4- positions on the phenyl ring creates a unique electronic and steric environment . This precise arrangement is not present in other simple 5-aryltetrazoles (e.g., 5-phenyl-2H-tetrazole) or those with different halogen substitution patterns. For instance, the bromine atom serves as a synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures that are inaccessible with unsubstituted or differently substituted analogs [1]. Therefore, substituting this specific compound with a generic tetrazole analog would lead to a complete loss of the desired reactivity profile and downstream molecular properties, potentially derailing a synthetic pathway or compromising a structure-activity relationship (SAR) study .

Quantitative Differentiation Evidence for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole (191602-76-3)


Tetrazole Bioisosteric Advantage: pKa and Metabolic Stability Relative to Carboxylic Acids

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, offering quantifiable physicochemical advantages. The pKa of a typical 5-substituted-2H-tetrazole is approximately 4.5-4.9, which is comparable to that of a carboxylic acid (pKa ~4.2-5.0) [1]. This similarity ensures that the compound is predominantly ionized at physiological pH, crucial for target binding. Critically, tetrazoles demonstrate enhanced metabolic stability relative to their carboxylic acid counterparts, often resulting in improved oral bioavailability and longer half-lives in vivo, as seen in drug classes like angiotensin II receptor antagonists (ARBs) [2].

Medicinal Chemistry Drug Design Bioisosterism

Unique Synthetic Utility: 96% Yield via a Green Chemistry Protocol

A specific and efficient synthesis for this compound has been reported, yielding 96% of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This is achieved via the [3+2] cycloaddition of an aryl nitrile with sodium azide, catalyzed by ammonium cerium(IV) nitrate (CAN) in DMF at 110 °C for 6 hours under an inert atmosphere . This protocol is notable for its use of a green catalyst and avoidance of highly toxic heavy metals, which is a significant differentiator from older, more hazardous tetrazole syntheses (e.g., those using stoichiometric tin or mercury azides).

Organic Synthesis Green Chemistry Process Chemistry

Strategic Advantage of the 3-Bromo-4-methoxyphenyl Substituent in SAR and Molecular Docking

The specific 3-bromo-4-methoxyphenyl substitution pattern has been identified as a privileged motif in several biological targets. For instance, a structurally related compound, '2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole,' was synthesized and evaluated for antitumor activity, highlighting the importance of this specific aryl group . Furthermore, molecular docking studies on analogous tetrazole derivatives have shown that the bromo and methoxy groups facilitate crucial hydrophobic interactions and hydrogen bonding within the active site of enzymes like cyclooxygenase-2 (COX-2) [1]. These interactions are absent or significantly altered in analogs lacking either substituent, directly impacting binding affinity and selectivity.

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Docking

Documented Use as a Key Intermediate in Patented Pharmaceutical Compounds

The compound is explicitly claimed and its synthesis described within a patent from Warner-Lambert Company LLC (WO 2004/014384 A2) [1]. This patent application is directed toward novel heterocyclic compounds for therapeutic use. The inclusion of this specific tetrazole as an intermediate in a major pharmaceutical company's intellectual property portfolio signals its validated utility and strategic importance in the synthesis of more complex, biologically active molecules. This distinguishes it from many commercially available but non-proprietary tetrazole building blocks.

Pharmaceutical Patent Drug Development Chemical Intermediate

High-Value Application Scenarios for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole (CAS 191602-76-3)


Medicinal Chemistry: Bioisosteric Replacement of Carboxylic Acids in Lead Optimization

Researchers can utilize 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole as a direct replacement for a 3-bromo-4-methoxybenzoic acid fragment in a lead compound. This swap is driven by the tetrazole's established role as a metabolically stable bioisostere . The expectation is to maintain or improve target binding affinity (due to similar pKa and spatial arrangement) while potentially enhancing oral bioavailability and in vivo half-life, which are common liabilities for carboxylic acid-containing drugs . The bromine atom provides a vector for subsequent structural diversification.

Organic Synthesis: A High-Yielding, Green Chemistry Building Block for Cross-Coupling Reactions

The compound serves as an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to the presence of the aryl bromide functional group. This allows for the rapid generation of diverse tetrazole-containing libraries . Its reliable synthesis via a green chemistry protocol, with reported yields up to 96% , ensures it is a cost-effective and environmentally conscious choice for building a chemical collection or for late-stage functionalization of advanced intermediates.

Agrochemical Research: Synthesis of Novel Pesticides and Herbicides

The tetrazole motif is found in several commercial agrochemicals. 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is specifically cited as a building block used in the formulation of agrochemicals to enhance the effectiveness of pesticides and herbicides . The 3-bromo-4-methoxyphenyl group can mimic natural product structures or interact with specific biological targets in pests or weeds, while the tetrazole ring modulates physicochemical properties like solubility and logP, which are critical for uptake and translocation in plants and insects .

Materials Science: Development of Advanced Polymers and Metal-Organic Frameworks (MOFs)

The tetrazole ring is an excellent ligand for metal coordination due to its multiple nitrogen atoms. 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole can be used to construct Metal-Organic Frameworks (MOFs) with tailored pore sizes and functionalities . The bromine atom on the phenyl ring offers a site for post-synthetic modification of the MOF, for instance, through cross-coupling to introduce new chemical groups into the framework's pores. Furthermore, it is explored for creating advanced polymers and coatings that exhibit enhanced thermal and chemical resistance .

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